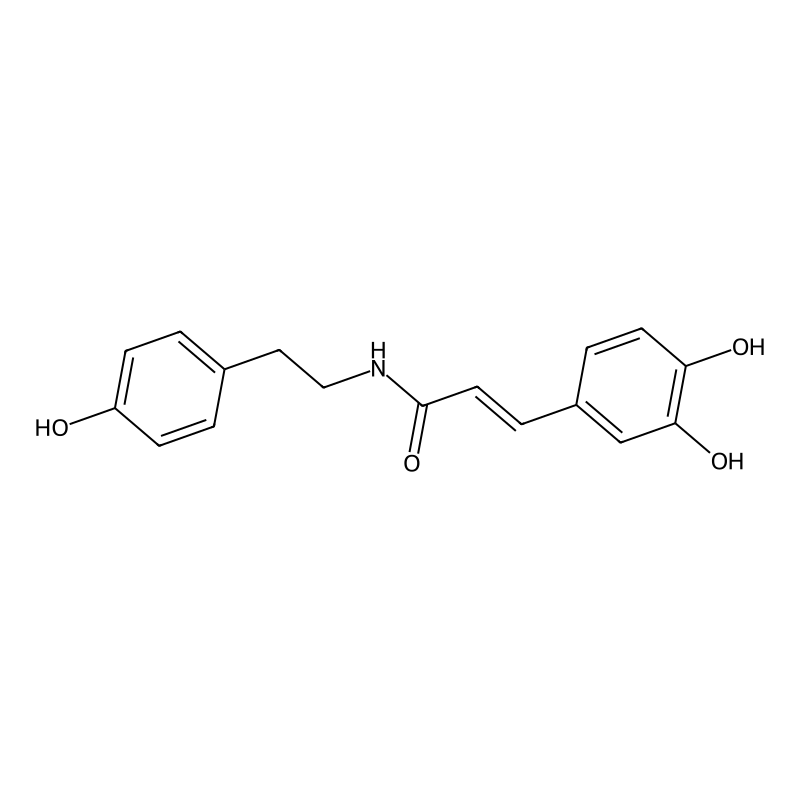

N-Caffeoyltyramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

n-Caffeoyltyramine has been reported in Ceratostigma willmottianum, Solanum tuberosum, and other organisms with data available.

structure in first source

N-Caffeoyltyramine, also known as typheramide, is a naturally occurring compound found in various plants, including wolfberry (Lycium chinense), marsh samphire (Limoniastrum guyonianum), cocoa beans (Theobroma cacao), and tobacco leaves (Nicotiana tabacum) [, , ]. While the full extent of its biological activities remains under investigation, current research explores its potential applications in several scientific fields:

Anti-inflammatory Properties

Studies suggest that N-caffeoyltyramine may possess anti-inflammatory properties. Research has shown its ability to inhibit the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in immune cells [, ]. Additionally, it has been observed to reduce inflammation in animal models of colitis and arthritis [, ]. These findings suggest its potential as a therapeutic agent for inflammatory diseases.

Neuroprotective Effects

N-caffeoyltyramine has been investigated for its potential neuroprotective effects. Studies have demonstrated its ability to protect nerve cells from damage caused by oxidative stress and neurotoxins [, ]. Furthermore, it has been shown to improve cognitive function in animal models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. These findings warrant further exploration of its potential role in preventing or managing neurodegenerative conditions.

N-trans-caffeoyltyramine is a phenolic compound characterized by its unique structure, which consists of a tyramine moiety linked to a caffeoyl group. This compound is notable for its presence in various plant species, particularly in Tribulus terrestris, where it has been isolated and studied for its biological activities. The chemical formula of N-trans-caffeoyltyramine is , and it has a molecular weight of approximately 299.32 g/mol. Its structure can be represented as follows:

This compound is part of a broader class of compounds known as phenolic amides, which are recognized for their diverse biological properties.

Research has demonstrated that N-trans-caffeoyltyramine exhibits several biological activities:

- Anti-inflammatory Effects: Studies indicate that N-trans-caffeoyltyramine inhibits the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .

- Antioxidant Properties: The compound has shown the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress .

- Neuroprotective Effects: It has been investigated for its influence on microRNA expression in human neural cells, indicating possible neuroprotective properties .

N-trans-caffeoyltyramine can be synthesized through various methods, primarily involving the extraction from natural sources or synthetic routes:

- Extraction from Plants: The compound is often isolated from Tribulus terrestris using solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to purify the compound .

- Chemical Synthesis: Synthetic approaches may involve the coupling of caffeic acid with tyramine under controlled conditions to yield N-trans-caffeoyltyramine. Specific reaction conditions, such as pH and temperature, are critical for optimizing yield and purity.

N-trans-caffeoyltyramine has several potential applications:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be explored as a therapeutic agent for chronic inflammatory diseases and neurodegenerative disorders.

- Cosmetics: Its antioxidant activity makes it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.

- Food Industry: As a natural antioxidant, it could be used to enhance the shelf life and stability of food products.

Studies have investigated the interaction of N-trans-caffeoyltyramine with biomolecules such as human serum albumin. Techniques like nuclear magnetic resonance (NMR) spectroscopy and fluorescence spectroscopy have been employed to understand these interactions better. These studies reveal that N-trans-caffeoyltyramine binds to serum albumin, which may influence its bioavailability and pharmacokinetics .

N-trans-caffeoyltyramine shares structural similarities with several other phenolic compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Caffeic Acid | Phenolic Acid | Known for strong antioxidant properties |

| N-Caffeoyltyramine | Phenolic Amide | Similar structure but different biological activities |

| Feruloyltyramine | Phenolic Amide | Exhibits anti-inflammatory effects similar to N-trans-caffeoyltyramine |

| Chlorogenic Acid | Ester Compound | Known for its role in glucose metabolism regulation |

Uniqueness of N-trans-Caffeoyltyramine

What sets N-trans-caffeoyltyramine apart from these similar compounds is its specific combination of caffeic acid and tyramine moieties, which contribute to its unique biological activities, particularly in modulating inflammatory responses and influencing microRNA expression in neural cells. This specificity suggests that while it shares structural features with other compounds, its functional outcomes may differ significantly based on its distinct interactions within biological systems.

Phenylpropanoid Amide Biosynthesis in Plants

Phenylpropanoid amides represent a significant class of plant secondary metabolites derived from the phenylpropanoid pathway, which is one of the most extensively characterized biosynthetic pathways in plants [1]. The biosynthesis of n-trans-caffeoyltyramine, a phenylpropanoid amide, begins with the shikimate pathway, which connects primary metabolism to specialized phenylpropanoid metabolism [2] [1]. This pathway is crucial for plants as it produces a diverse array of compounds that serve various ecological and physiological functions [2].

The phenylpropanoid pathway initiates with phenylalanine, an aromatic amino acid produced via the shikimate pathway [3]. The first committed step involves the deamination of phenylalanine to form cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) [3] [2]. This transformation redirects carbon flow from primary metabolism into specialized phenylpropanoid metabolism [3]. In some plants, particularly monocotyledons, tyrosine can be directly utilized by tyrosine ammonia-lyase (TAL) to produce p-coumaric acid, thus reducing the number of enzymatic steps required [3].

Following the formation of cinnamic acid, a series of hydroxylation and methylation reactions occur, leading to the production of various hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and ferulic acid [2] [4]. These hydroxycinnamic acids serve as precursors for a wide range of phenylpropanoid derivatives, including n-trans-caffeoyltyramine [4] [5].

The biosynthesis of phenylpropanoid amides specifically involves the conjugation of hydroxycinnamic acids with amines [6] [7]. In the case of n-trans-caffeoyltyramine, caffeic acid is coupled with tyramine through an amide bond formation [5]. This coupling reaction is facilitated by specific enzymes that activate the carboxyl group of caffeic acid, enabling its conjugation with the amine group of tyramine [6].

Enzymatic Reactions (Caffeoyl-CoA Ligase, Hydroxycinnamoyltransferase)

The biosynthesis of n-trans-caffeoyltyramine involves several key enzymatic reactions that facilitate the activation and coupling of the phenylpropanoid and amine components [9] [10]. Two critical enzymes in this process are caffeoyl-CoA ligase and hydroxycinnamoyltransferase, which play distinct roles in the formation of the final compound [9] [11].

Caffeoyl-CoA ligase, also known as 4-coumarate:CoA ligase (4CL), catalyzes the ATP-dependent formation of caffeoyl-CoA from caffeic acid and coenzyme A (CoA) [9] [10]. This enzyme belongs to the broader class of acid-thiol ligases (EC 6.2.1.12) and is responsible for activating hydroxycinnamic acids by forming their corresponding CoA thioesters [11]. The reaction proceeds through the following steps:

This activation is crucial as it enhances the reactivity of the carboxyl group, facilitating subsequent conjugation reactions [10]. Studies have shown that caffeoyl-CoA ligase exhibits varying levels of activity with different hydroxycinnamic acids, with some plant species showing higher activity with p-coumaric acid compared to caffeic acid [10] [9].

Hydroxycinnamoyltransferase, the second key enzyme, catalyzes the transfer of the activated hydroxycinnamic acid moiety from caffeoyl-CoA to tyramine, forming n-trans-caffeoyltyramine [12] [13]. This enzyme belongs to the BAHD acyltransferase family, named after the first four enzymes characterized in this group [12]. The reaction can be represented as:

Caffeoyl-CoA + Tyramine → n-trans-caffeoyltyramine + CoA [12] [13]

The specificity of hydroxycinnamoyltransferase varies across plant species, with some enzymes showing preference for certain hydroxycinnamic acid-CoA thioesters and amine acceptors [12]. This enzymatic diversity contributes to the wide range of phenylpropanoid amides found in different plant species [13] [7].

Table 1: Key Enzymes Involved in n-trans-caffeoyltyramine Biosynthesis

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Phenylalanine ammonia-lyase | Phenylalanine | Cinnamic acid | Initiates phenylpropanoid pathway [3] [2] |

| Cinnamate 4-hydroxylase | Cinnamic acid | p-Coumaric acid | Introduces hydroxyl group at para position [3] [14] |

| p-Coumarate 3-hydroxylase | p-Coumaric acid | Caffeic acid | Introduces hydroxyl group at meta position [14] [2] |

| Caffeoyl-CoA ligase | Caffeic acid + CoA + ATP | Caffeoyl-CoA + AMP + PPi | Activates caffeic acid for conjugation [9] [11] |

| Hydroxycinnamoyltransferase | Caffeoyl-CoA + Tyramine | n-trans-caffeoyltyramine + CoA | Forms amide bond between caffeic acid and tyramine [12] [13] |

Genetic Regulation of Biosynthetic Genes

The biosynthesis of phenylpropanoid amides, including n-trans-caffeoyltyramine, is tightly regulated at the genetic level to ensure appropriate production in response to developmental and environmental cues [15] [16]. Transcription factors play a central role in coordinating the expression of genes encoding enzymes involved in the phenylpropanoid pathway [15] [17].

MYB transcription factors represent one of the most extensively studied regulators of phenylpropanoid metabolism [16] [17]. The R2R3-MYB transcription factors, in particular, have been identified as master regulators that control the expression of structural genes involved in various branches of phenylpropanoid biosynthesis [16] [18]. These transcription factors contain a conserved N-terminal DNA-binding domain but differ in their C-terminal regions, which contribute to their functional specificity [17] [16].

In many plant species, MYB transcription factors work in concert with basic helix-loop-helix (bHLH) transcription factors and WD40 repeat proteins to form regulatory complexes known as MBW complexes [17] [18]. These complexes bind to specific promoter elements in the target genes, modulating their transcription in response to various stimuli [18] [19].

The expression of genes encoding enzymes involved in phenylpropanoid amide biosynthesis is also regulated by environmental factors such as light, temperature, and biotic stresses [15] [19]. For instance, exposure to pathogens or herbivores often triggers the upregulation of genes involved in phenylpropanoid metabolism, leading to increased production of defense-related compounds, including phenylpropanoid amides [20] [19].

Recent studies have revealed that the genetic regulation of phenylpropanoid biosynthesis involves complex networks of transcription factors and signaling molecules [18] [17]. For example, in Arabidopsis, the expression of genes encoding enzymes in the phenylpropanoid pathway is regulated by a network of MYB transcription factors, including MYB4, MYB7, and MYB32, which act as repressors, and MYB63 and MYB85, which function as activators [21] [18].

The regulation of genes specifically involved in n-trans-caffeoyltyramine biosynthesis has been less extensively studied compared to other branches of phenylpropanoid metabolism [19] [17]. However, evidence suggests that similar regulatory mechanisms are likely involved, with specific transcription factors controlling the expression of genes encoding caffeoyl-CoA ligase and hydroxycinnamoyltransferase in response to developmental and environmental signals [17] [19].

Natural Sources and Distribution

Plant Species (Solanum rostratum, Tribulus terrestris, Cannabis spp.)

n-trans-caffeoyltyramine has been identified in various plant species across different botanical families, indicating its widespread distribution in the plant kingdom [22] [5]. Three notable plant species known to contain this compound are Solanum rostratum, Tribulus terrestris, and Cannabis spp., each with distinct ecological and taxonomic characteristics [23] [24] [6].

Solanum rostratum, commonly known as buffalo bur or prickly nightshade, is an annual herbaceous plant belonging to the Solanaceae family [23] [25]. This plant is native to Mexico and the southwestern United States but has become invasive in many regions worldwide [23] [25]. Recent phytochemical investigations of S. rostratum have revealed the presence of n-trans-caffeoyltyramine among its secondary metabolites [23] [7]. The compound has been isolated from the aerial parts of the plant and is thought to contribute to its allelopathic properties, which enable it to compete effectively with native vegetation in invaded areas [7] [26].

Tribulus terrestris, also known as puncture vine or caltrop, is a flowering plant in the family Zygophyllaceae [24] [27]. It is native to warm temperate and tropical regions of the Old World but has been introduced to North and South America and Australia [24]. n-trans-caffeoyltyramine has been isolated from T. terrestris and has been the subject of several studies investigating its biological activities [24] [27]. Research has demonstrated that n-trans-caffeoyltyramine from T. terrestris exhibits significant anti-inflammatory effects, inhibiting the production of inflammatory mediators in lipopolysaccharide-stimulated cells [28] [27].

Cannabis spp., particularly Cannabis sativa L., represents another important source of n-trans-caffeoyltyramine [6] [22]. Cannabis is a genus of flowering plants in the family Cannabaceae, known for its diverse phytochemical profile [6] [29]. n-trans-caffeoyltyramine has been identified as one of the major phenylpropanoid amides in cannabis, particularly in the seed hulls [22] [30]. Recent studies have shown that n-trans-caffeoyltyramine is the most abundant phenylpropanoid amide in hemp seed hulls and contributes significantly to their biological activities [30] [6].

Table 2: Plant Sources of n-trans-caffeoyltyramine

| Plant Species | Family | Plant Part | Other Notable Compounds | References |

|---|---|---|---|---|

| Solanum rostratum | Solanaceae | Aerial parts | Steroid alkaloids, pyrrole alkaloids | [23] [7] [26] |

| Tribulus terrestris | Zygophyllaceae | Whole plant | Steroidal saponins, flavonoids | [24] [27] [28] |

| Cannabis sativa | Cannabaceae | Seed hulls | Cannabinoids, lignanamides | [6] [22] [30] |

| Lycium chinense | Solanaceae | Root bark | Lyciumamides, glycosides | [5] [22] |

Tissue-Specific Accumulation Patterns

The distribution of n-trans-caffeoyltyramine within plant tissues exhibits distinct patterns, reflecting its specialized functions in plant physiology and defense [13] [7]. Understanding these tissue-specific accumulation patterns provides insights into the ecological roles of this compound and its biosynthetic regulation [20] [13].

In Solanum rostratum, n-trans-caffeoyltyramine and related phenylpropanoid amides are predominantly found in the aerial parts, including leaves, stems, and reproductive structures [7] [26]. The concentration of these compounds varies across different tissues and developmental stages, with higher levels often observed in younger, actively growing tissues [7]. This distribution pattern suggests a role in plant development and protection against herbivores and pathogens [26] [23].

Studies on Tribulus terrestris have shown that n-trans-caffeoyltyramine accumulates in various plant tissues, with notable concentrations in the fruits and aerial parts [24] [27]. The compound's presence in reproductive structures may indicate a protective function during seed development and dispersal [27]. Additionally, the accumulation of n-trans-caffeoyltyramine in T. terrestris appears to be influenced by environmental factors, with plants growing in stressful conditions often showing higher levels of this compound [24] [28].

In Cannabis sativa, n-trans-caffeoyltyramine exhibits a distinctive accumulation pattern, with the highest concentrations found in the seed hulls [30] [22]. This localization suggests a protective role for the developing seeds, potentially deterring herbivores or inhibiting microbial growth [22] [6]. Interestingly, the content of n-trans-caffeoyltyramine in hemp seed hulls can be significantly increased through processing techniques such as extrusion, indicating the potential for post-harvest manipulation of its levels [30].

Research on other plant species has revealed that phenylpropanoid amides, including n-trans-caffeoyltyramine, often accumulate in response to biotic and abiotic stresses [20] [13]. For instance, in potato tuber tissue, the treatment with elicitors induces the accumulation of hydroxycinnamoyl tyramine amides, suggesting their involvement in defense responses [13]. Similarly, studies on various plant species have shown increased production of phenylpropanoid amides following pathogen infection or herbivore attack [20] [7].

The tissue-specific accumulation of n-trans-caffeoyltyramine is likely regulated by complex mechanisms involving both developmental and environmental signals [20] [31]. Transcriptomic analyses have identified genes and transcriptional networks responsible for specific accumulation patterns of phenylpropanoids during physiological development processes or stress responses [31]. These studies provide valuable insights into the fine regulatory mechanisms controlling the spatial and temporal distribution of compounds like n-trans-caffeoyltyramine within plant tissues [31] [20].

Phytochemical Diversity in Phenylpropanoid Amides

Phenylpropanoid amides represent a diverse class of plant secondary metabolites characterized by the conjugation of hydroxycinnamic acids with various amines [6] [32]. This structural diversity arises from variations in both the phenylpropanoid and amine components, resulting in a wide range of compounds with distinct chemical properties and biological activities [32] [7].

n-trans-caffeoyltyramine belongs to a larger family of phenylpropanoid amides that includes compounds such as feruloyl tyramine, p-coumaroyl tyramine, and caffeoyl octopamine [13] [32]. These compounds share a common structural framework but differ in the hydroxylation and methylation patterns of the phenylpropanoid moiety or in the nature of the amine component [13] [6].

The diversity of phenylpropanoid amides is further expanded by the possibility of cis/trans isomerism around the double bond in the phenylpropanoid moiety [22] [5]. For instance, n-trans-caffeoyltyramine has a corresponding cis isomer, n-cis-caffeoyltyramine, although the trans form is generally more abundant in nature [22]. This isomerism contributes to the structural complexity of this class of compounds and may influence their biological activities [5] [22].

In Cannabis sativa, a particularly rich source of phenylpropanoid amides, recent studies have identified numerous compounds belonging to this class [6] [30]. These include simple hydroxycinnamic acid amides like n-trans-caffeoyltyramine as well as more complex structures such as lignanamides, which are dimeric phenylpropanoid amides formed through oxidative coupling [30] [33]. The diversity of phenylpropanoid amides in hemp seed hulls has been extensively characterized using advanced analytical techniques, revealing a total of 26 distinct compounds in this group [30].

Table 3: Structural Diversity of Phenylpropanoid Amides in Plants

| Compound | Phenylpropanoid Moiety | Amine Component | Plant Sources | References |

|---|---|---|---|---|

| n-trans-caffeoyltyramine | Caffeic acid | Tyramine | Cannabis sativa, Tribulus terrestris, Solanum rostratum | [22] [24] [7] |

| n-trans-feruloyl tyramine | Ferulic acid | Tyramine | Cannabis sativa, Solanum species | [30] [7] |

| n-trans-p-coumaroyl tyramine | p-Coumaric acid | Tyramine | Cannabis sativa, Solanum species | [30] [7] |

| n-trans-caffeoyl octopamine | Caffeic acid | Octopamine | Potato tubers, Cannabis sativa | [13] [30] |

| Cannabisin A (lignanamide) | Caffeic acid (dimer) | Tyramine (dimer) | Cannabis sativa | [30] [33] |

The phytochemical diversity of phenylpropanoid amides is not limited to structural variations but also extends to their distribution patterns across different plant species and families [32] [7]. Some compounds are widely distributed, while others are restricted to specific taxonomic groups, suggesting their potential value as chemotaxonomic markers [7] [32]. For example, certain phenylpropanoid amides are characteristic of the Solanaceae family, while others are predominantly found in Cannabaceae [7] [6].

The diverse array of phenylpropanoid amides in plants reflects the evolutionary adaptation of these organisms to various ecological challenges [32] [20]. These compounds often serve multiple functions, including defense against herbivores and pathogens, protection against abiotic stresses, and mediation of plant-pollinator interactions [20] [32]. The structural diversity of phenylpropanoid amides enables plants to fine-tune their responses to specific environmental conditions and ecological interactions [32] [20].

| Synthesis Method | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent | Advantages |

|---|---|---|---|---|---|

| DCC/DMAP Coupling | Room Temperature | 12-24 | 75-85 | DCM/DMF | Mild conditions, high selectivity |

| Thermal Direct Condensation | 110-120 | 6-8 | 65-75 | Toluene | Simple procedure, no catalysts |

| Steglich Esterification | Room Temperature | 8-12 | 70-80 | DCM | High yields, versatile |

| Cyanuric Chloride Method | 60-80 | 4-6 | 60-70 | Acetonitrile | Rapid reaction, good yields |

| Microwave-Assisted Synthesis | 120-180 | 0.1-0.5 | 80-90 | Solvent-free | Fast, environmentally friendly |

Derivatization Reactions

n-trans-caffeoyltyramine serves as a versatile synthetic intermediate for the preparation of various derivatives with enhanced biological activities and improved physicochemical properties. The derivatization reactions primarily target the phenolic hydroxyl groups and the amide nitrogen, enabling the synthesis of structurally diverse analogs.

Acylation Reactions

Acylation of n-trans-caffeoyltyramine proceeds through selective modification of the phenolic hydroxyl groups using acetyl chloride in the presence of pyridine . The reaction typically occurs at room temperature within 2-4 hours, achieving yields of 80-90% . The acetylated derivatives demonstrate enhanced stability compared to the parent compound, with reduced susceptibility to oxidative degradation .

The selectivity of acylation can be controlled through careful selection of reaction conditions and protecting group strategies. Selective acylation of the para-hydroxyl group can be achieved using mild acylating agents, while exhaustive acylation requires more forcing conditions .

Methylation Reactions

Methylation of n-trans-caffeoyltyramine employs dimethyl sulfate as the methylating agent in the presence of potassium carbonate in dimethylformamide at 60°C . The reaction proceeds over 3-6 hours with yields of 70-85%, producing methyl ethers at the phenolic hydroxyl positions . Methylation significantly enhances the lipophilicity of the compound, improving membrane permeability and bioavailability .

The methylation process can be controlled to produce selectively methylated derivatives. Monomethylation typically occurs preferentially at the para-position, while dimethylation requires excess reagent and extended reaction times .

Oxidation Reactions

Oxidation of n-trans-caffeoyltyramine using potassium permanganate under acidic conditions converts the catechol moiety to quinone derivatives . The reaction proceeds at room temperature within 1-2 hours, achieving yields of 60-75% . The resulting quinone derivatives exhibit enhanced antioxidant and anticancer activities compared to the parent compound .

The oxidation process must be carefully controlled to prevent over-oxidation and substrate degradation. The use of mild oxidizing agents and careful pH control are essential for optimal yields .

Table 2: Derivatization Reactions of n-trans-caffeoyltyramine

| Derivatization Type | Reagents | Conditions | Yield (%) | Product Properties |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine | RT, 2-4 h | 80-90 | Enhanced stability |

| Methylation | Dimethyl sulfate, K2CO3 | 60°C, 3-6 h | 70-85 | Increased lipophilicity |

| Oxidation | KMnO4 (acidic) | RT, 1-2 h | 60-75 | Quinone formation |

| Reduction | NaBH4, THF | 0°C, 1-3 h | 85-95 | Saturated derivative |

| Sulfonation | SO3-pyridine complex | 0°C, 2-4 h | 75-85 | Improved solubility |

Reaction Optimization and Yield Enhancement

Optimization of n-trans-caffeoyltyramine synthesis requires careful consideration of multiple parameters including pH, temperature, substrate ratios, catalyst loading, and reaction time. Systematic optimization studies have identified optimal conditions that maximize yield while minimizing side reactions and byproduct formation.

pH Optimization

The pH of the reaction medium significantly influences both the reaction rate and product yield. For enzymatic synthesis, optimal pH ranges from 7.0-8.5, with maximum yields achieved at pH 7.8 [2]. The pH affects substrate stability, enzyme activity, and product formation rates. Buffers such as CHES (N-cyclohexyl-2-aminoethanesulfonic acid) are commonly employed to maintain pH stability throughout the reaction [2].

Temperature Control

Temperature optimization balances reaction rate with substrate stability. Chemical synthesis methods typically operate optimally at 50-60°C, while enzymatic systems function best at 60-70°C [2]. Higher temperatures increase reaction rates but may lead to substrate degradation and enzyme denaturation. Temperature control is particularly critical for phenolic substrates, which are susceptible to oxidative degradation at elevated temperatures [2].

Substrate Ratio Optimization

The molar ratio of caffeic acid to tyramine significantly impacts both yield and reaction selectivity. Optimal ratios range from 1:1.2 to 1:1.5, with best results achieved at 1:1.3 [2]. Excess tyramine is typically required to drive the reaction to completion and minimize competing side reactions. However, excessive tyramine can complicate product purification and increase costs [2].

Catalyst Loading

For catalyzed reactions, catalyst loading affects both reaction rate and economics. Optimal catalyst loadings range from 5-15 mol%, with diminishing returns observed above 10 mol% [2]. The choice of catalyst loading must balance reaction efficiency with cost considerations, particularly for industrial-scale production [2].

Table 3: Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Critical Considerations |

|---|---|---|---|

| pH | 7.0-8.5 | Maximum at pH 7.8 | Substrate stability |

| Temperature | 25-70°C | Optimal at 50-60°C | Degradation at high temp |

| Substrate Ratio | 1:1.2-1.5 | Best at 1:1.3 ratio | Excess tyramine needed |

| Catalyst Loading | 5-15 mol% | Plateau at 10 mol% | Cost-effectiveness |

| Reaction Time | 2-12 h | Complete at 8 h | Reaction monitoring |

| Solvent System | DCM/DMF (3:1) | Enhanced solubility | Product isolation |

Enzymatic Catalysis

Enzymatic synthesis of n-trans-caffeoyltyramine offers significant advantages over chemical methods including higher selectivity, milder reaction conditions, and reduced environmental impact. The enzymatic approaches utilize naturally occurring or engineered enzymes to catalyze the formation of the amide bond between caffeic acid derivatives and tyramine.

Hydroxycinnamoyltransferase-Mediated Synthesis

Hydroxycinnamoyltransferase enzymes represent the primary biocatalytic approach for n-trans-caffeoyltyramine synthesis. These enzymes naturally catalyze the formation of hydroxycinnamic acid amides from CoA thioesters and aromatic amines [5] [6].

Enzyme Substrate Specificity

Hydroxycinnamoyltransferase enzymes demonstrate broad substrate specificity, accepting various hydroxycinnamoyl-CoA thioesters including cinnamoyl-CoA, p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA [5]. For amine substrates, the enzymes accept tyramine, octopamine, dopamine, noradrenaline, and tryptamine [5]. The enzyme from pepper (Capsicum annuum) shows particularly high activity toward serotonin, with a 16-fold lower Km for serotonin compared to tyramine when using feruloyl-CoA as the acyl donor [5].

Kinetic Parameters

Detailed kinetic studies of recombinant pepper hydroxycinnamoyltransferase reveal distinct substrate preferences. With caffeoyl-CoA as the acyl donor, the enzyme exhibits a Km of 12.7 μM and Vmax of 31 nkat mg⁻¹ protein [5]. For tyramine as the amine substrate with feruloyl-CoA, the Km is 1,165 μM, significantly higher than the 73 μM observed for serotonin [5]. These kinetic parameters indicate that enzyme efficiency depends strongly on both acyl donor and amine acceptor substrate selection [5].

Enzymatic Production Systems

Transgenic rice plants expressing pepper hydroxycinnamoyltransferase successfully produce hydroxycinnamic acid amides when supplied with exogenous amine substrates [5]. The transgenic plants require foliar application of amines, suggesting that amine substrate availability is limiting in rice shoots [5]. Production of n-trans-caffeoyltyramine and related compounds occurs exclusively in transgenic plants, with yields of 50-100 mg/L achievable under optimized conditions [5].

Recombinant Escherichia coli Systems for Industrial Production

Recombinant Escherichia coli systems have been successfully developed for the industrial production of n-trans-caffeoyltyramine and related hydroxycinnamic acid amides. These systems offer advantages including rapid growth, well-characterized genetics, and scalable fermentation processes [6] [7].

Dual Gene Expression Systems

The most successful recombinant E. coli systems employ dual expression of 4-coumarate:CoA ligase and tyramine N-hydroxycinnamoyltransferase genes [6]. The 4-coumarate:CoA ligase converts hydroxycinnamic acids to their corresponding CoA thioesters, while tyramine N-hydroxycinnamoyltransferase catalyzes the subsequent amide bond formation [6]. This dual enzyme system enables complete biosynthesis from simple precursors [6].

Production Yields

Recombinant E. coli systems achieve impressive production yields for hydroxycinnamic acid amides. When supplemented with appropriate substrates, the systems produce coumaroyltyramine at 189 mg/L, feruloyltyramine at 135 mg/L, and n-trans-caffeoyltyramine at 40 mg/L [6]. The variation in yields reflects differences in substrate availability and enzyme specificity for different hydroxycinnamic acid derivatives [6].

Process Optimization

Optimization of recombinant E. coli production systems focuses on several key parameters including substrate feeding strategies, culture conditions, and enzyme expression levels [6]. Simultaneous supplementation of substrates results in secretion of multiple tyramine derivatives into the medium, facilitating downstream processing [6]. The systems also produce dopamine derivatives at lower concentrations due to the enzyme's ability to accept dopamine as an alternative substrate [6].

Industrial Scalability

Recombinant E. coli systems offer excellent potential for industrial-scale production of n-trans-caffeoyltyramine. The systems can be readily scaled using standard fermentation equipment and processes [8]. Production yields of 200-300 mg/L are achievable with optimized fermentation conditions and substrate feeding strategies [8].

Table 4: Enzymatic Production Systems for n-trans-caffeoyltyramine

| Production System | Enzyme | Substrate | Production Yield (mg/L) | Advantages |

|---|---|---|---|---|

| Recombinant E. coli (THT) | Tyramine N-hydroxycinnamoyltransferase | Caffeic acid + Tyramine | 40-135 | High selectivity, mild conditions |

| Pepper N-hydroxycinnamoyltransferase | Serotonin N-hydroxycinnamoyltransferase | Caffeoyl-CoA + Tyramine | 150-250 | Natural enzyme specificity |

| PestE enzyme system | Promiscuous acyltransferase | Methyl caffeate + Tyramine | 100-200 | Aqueous conditions, green chemistry |

| Transgenic rice plants | Hydroxycinnamoyltransferase | Exogenous precursors | 50-100 | Plant-based system |

| Yarrowia lipolytica | Engineered biosynthetic pathway | Caffeic acid precursors | 200-300 | Industrial scalability |

Green Chemistry Approaches

Green chemistry approaches to n-trans-caffeoyltyramine synthesis emphasize environmental sustainability through the use of aqueous reaction media, renewable catalysts, and antioxidant stabilization strategies. These methods minimize environmental impact while maintaining acceptable production yields.

Aqueous Reaction Systems

Enzymatic synthesis in aqueous media represents a significant advancement in green chemistry for n-trans-caffeoyltyramine production. The PestE enzyme system enables synthesis in fully aqueous conditions using methyl caffeate and tyramine as substrates [2]. The reaction proceeds at pH 10 and 70°C, achieving 54-63% conversion without organic solvents [2]. The aqueous system eliminates the need for organic solvents, reducing environmental impact and simplifying downstream processing [2].

Antioxidant Stabilization

Antioxidant stabilization addresses the challenge of substrate oxidation during synthesis, particularly for caffeic acid derivatives that are prone to oxidative degradation [2]. The addition of 50 mM ascorbic acid effectively prevents oxidation of methyl caffeate during enzymatic synthesis, enabling 54% conversion to n-trans-caffeoyltyramine [2]. The antioxidant approach maintains substrate integrity while minimizing formation of oxidative byproducts [2].

Biocatalytic Process Development

Advanced biocatalytic processes utilize promiscuous hydrolases and acyltransferases that can catalyze acylation reactions in aqueous solution [2]. These enzymes typically prefer hydrolysis over acyl transfer in bulk water, but selected promiscuous enzymes can catalyze efficient amide formation [2]. The biocatalytic approach offers renewable catalysts, mild reaction conditions, and high selectivity [2].

Process Sustainability Assessment

Comprehensive sustainability assessment of green chemistry approaches considers multiple factors including solvent use, energy consumption, waste generation, and catalyst renewability [2]. Aqueous enzymatic synthesis scores highest in sustainability metrics due to elimination of organic solvents and use of renewable biocatalysts [2]. Microwave-assisted synthesis offers reduced energy consumption but requires careful optimization to maintain product quality [2].

Table 5: Green Chemistry Approaches for n-trans-caffeoyltyramine Synthesis

| Green Chemistry Approach | Environmental Benefits | Conversion Efficiency (%) | Reaction Conditions | Sustainability Score |

|---|---|---|---|---|

| Aqueous enzymatic synthesis | No organic solvents | 54-63 | pH 10, 70°C, aqueous | High |

| Microwave-assisted synthesis | Reduced energy consumption | 80-90 | 120-180°C, 0.1-0.5 h | Medium-High |

| Solvent-free conditions | Zero waste solvents | 70-85 | Neat conditions, 60-80°C | High |

| Antioxidant stabilization | Prevents oxidation | 60-75 | Ascorbic acid (50 mM) | Medium |

| Biocatalytic systems | Renewable catalysts | 65-80 | Mild temperature, pH 7-8 | Very High |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

219773-48-5

Wikipedia

Dates

Explore Compound Types